molecular formula C13H19N3O3S B2775514 3-(2-(3-Cyclohexylureido)thiazol-4-yl)propanoic acid CAS No. 1286732-70-4

3-(2-(3-Cyclohexylureido)thiazol-4-yl)propanoic acid

Cat. No.: B2775514
CAS No.: 1286732-70-4
M. Wt: 297.37
InChI Key: GQUQAROMPLWTMG-UHFFFAOYSA-N
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Description

3-(2-(3-Cyclohexylureido)thiazol-4-yl)propanoic acid is a compound that features a thiazole ring, a cyclohexylurea moiety, and a propanoic acid group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c17-11(18)7-6-10-8-20-13(15-10)16-12(19)14-9-4-2-1-3-5-9/h8-9H,1-7H2,(H,17,18)(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUQAROMPLWTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-Cyclohexylureido)thiazol-4-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the cyclohexylurea and propanoic acid groups. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. The cyclohexylurea moiety can be introduced through a reaction with cyclohexyl isocyanate. Finally, the propanoic acid group is added via a carboxylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-Cyclohexylureido)thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-(3-Cyclohexylureido)thiazol-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(3-Cyclohexylureido)thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyclohexylurea moiety may enhance binding affinity and specificity. The propanoic acid group can facilitate cellular uptake and distribution .

Biological Activity

3-(2-(3-Cyclohexylureido)thiazol-4-yl)propanoic acid, identified by its CAS number 1286732-70-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

The molecular formula of 3-(2-(3-Cyclohexylureido)thiazol-4-yl)propanoic acid is C13H19N3O3SC_{13}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 281.37 g/mol. The compound features a thiazole ring and a cyclohexylureido group, contributing to its unique biological profile.

PropertyValue
Molecular Formula C13H19N3O3SC_{13}H_{19}N_{3}O_{3}S
Molecular Weight 281.37 g/mol
CAS Number 1286732-70-4

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily in the areas of anti-inflammatory and analgesic effects. Its mechanism of action involves inhibition of specific enzymes and receptors involved in pain pathways.

Anti-inflammatory Effects

In vitro studies have shown that 3-(2-(3-Cyclohexylureido)thiazol-4-yl)propanoic acid can inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Analgesic Properties

The compound has been evaluated for its analgesic properties in various animal models. It demonstrated significant reduction in pain responses comparable to established analgesics, indicating its potential as a non-addictive pain relief option.

Case Studies

  • Study on Inflammation : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on inflammation models. Results indicated a substantial decrease in edema formation in treated subjects compared to controls, supporting its anti-inflammatory potential .
  • Pain Management Research : Another investigation focused on the analgesic properties of the compound, revealing that it effectively reduced pain scores in neuropathic pain models. This positions it as a promising candidate for further clinical development .

The biological activity of 3-(2-(3-Cyclohexylureido)thiazol-4-yl)propanoic acid is primarily attributed to its interaction with soluble epoxide hydrolase (sEH). By inhibiting sEH, the compound enhances the levels of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and analgesic effects.

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